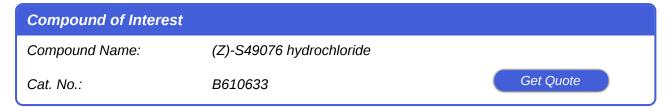


(Z)-S49076 Hydrochloride: A Technical Guide to Solubility and Stability in DMSO

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of **(Z)-S49076 hydrochloride** in Dimethyl Sulfoxide (DMSO). (Z)-S49076 is a potent inhibitor of the receptor tyrosine kinases (RTKs) MET, AXL/MER, and FGFR1/2/3, which are crucial mediators of cell survival, proliferation, and migration.[1] Understanding its behavior in a common laboratory solvent like DMSO is critical for accurate and reproducible experimental results in drug discovery and development.

Core Properties of (Z)-S49076 Hydrochloride in DMSO

Quantitative data regarding the solubility and recommended storage conditions for (Z)-S49076 and its hydrochloride salt in DMSO are summarized below. It is important to note that solubility can be influenced by factors such as the purity of the compound, water content in the DMSO, and temperature.



Parameter	Value	Notes
Solubility of (Z)-S49076 (Free Base) in DMSO	81 mg/mL (184.72 mM)[2] 87 mg/mL (198.4 mM)[3]	Sonication is recommended to aid dissolution.[2] The presence of moisture in DMSO can reduce solubility.[3]
Solubility of (Z)-S49076 Hydrochloride in DMSO	≥ 31 mg/mL (65.27 mM)	The "≥" indicates that the saturation point may be higher. Hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.
Long-term Storage of Powder	-20°C for up to 3 years[2]	
Storage of Stock Solutions in DMSO	-80°C for up to 1 year[2] -20°C for up to 1 year	For cell culture experiments, aliquoting at 10 mmol/L and storing at -20°C has been reported.[1]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of **(Z)-S49076 hydrochloride** in DMSO are provided to enable researchers to validate these parameters under their specific laboratory conditions.

Protocol 1: Determination of Kinetic Solubility in DMSO

This protocol outlines a method to determine the kinetic solubility of **(Z)-S49076 hydrochloride** in DMSO, which is a common practice in early drug discovery.[4][5][6]

Materials:

- (Z)-S49076 hydrochloride
- Anhydrous DMSO (≥99.9% purity)
- Phosphate-buffered saline (PBS), pH 7.4



- 96-well microtiter plates
- Plate shaker
- Nephelometer or UV spectrophotometer with a plate reader
- Filtration apparatus for 96-well plates (for direct UV method)

Procedure:

- Preparation of Stock Solution: Prepare a high-concentration stock solution of (Z)-S49076
 hydrochloride in anhydrous DMSO (e.g., 50 mM).
- Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
- Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 μL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 μL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
- Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
- Quantification:
 - Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation point and thus the kinetic solubility.
 - Direct UV Absorption: Filter the solutions to remove any precipitate. Measure the UV
 absorbance of the filtrate at the compound's λmax. The concentration is calculated from a
 standard curve, and the highest concentration that remains in solution is determined as
 the kinetic solubility.

Protocol 2: Assessment of Stability in DMSO

This protocol describes a method to evaluate the stability of **(Z)-S49076 hydrochloride** in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).[7][8]



Materials:

- (Z)-S49076 hydrochloride DMSO stock solution (e.g., 10 mM)
- Anhydrous DMSO (≥99.9% purity)
- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- · Amber glass vials with screw caps

Procedure:

- Sample Preparation: Aliquot the 10 mM stock solution of (Z)-S49076 hydrochloride in DMSO into multiple amber glass vials.
- Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature (25°C), 4°C, and -20°C). Include a time-zero (T0) sample that is analyzed immediately.
- Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- HPLC Analysis:
 - At each time point, dilute a sample to a suitable concentration for HPLC analysis (e.g., with a 50:50 acetonitrile:water mixture).
 - Inject the sample into the HPLC system.
 - Example HPLC Conditions:

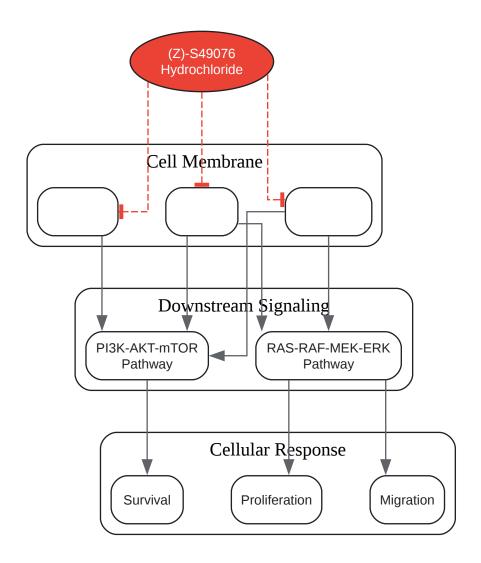


- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient suitable to elute the compound and potential degradants.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at the λmax of (Z)-S49076 hydrochloride or MS detection of the parent ion.
- Data Analysis:
 - Calculate the peak area of the (Z)-S49076 hydrochloride peak at each time point.
 - Determine the percentage of the compound remaining relative to the T0 sample: %
 Remaining = (Peak Area at Tx / Peak Area at T0) * 100.
 - A significant decrease in the percentage remaining indicates degradation. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.

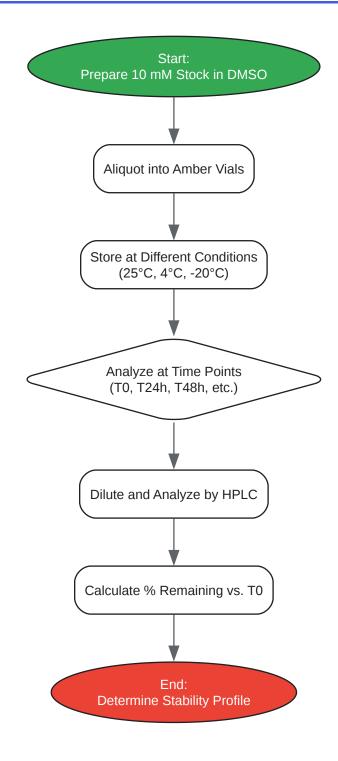
Visualizations

The following diagrams illustrate the signaling pathways inhibited by (Z)-S49076 and a typical experimental workflow for assessing its stability.









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- To cite this document: BenchChem. [(Z)-S49076 Hydrochloride: A Technical Guide to Solubility and Stability in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610633#solubility-and-stability-of-z-s49076-hydrochloride-in-dmso]

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